N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-13-3-2-11-6-15(21-14(11)7-13)17(23)22-9-12(10-22)20-16-8-18-4-5-19-16/h2-8,12,21H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZWWCTUIJAUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)NC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors, such as β-amino alcohols . Finally, the pyrazine group is attached using a condensation reaction with pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine ring and pyrazine group contribute to the compound’s overall stability and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Similarities and Key Substituents
The compound shares structural motifs with several analogs documented in supplier databases and synthetic studies:
Key Observations :
Physicochemical Properties
*Estimated based on functional groups.
†Predicted using fragment-based methods (e.g., Colle-Salvetti correlation-energy principles ).
Analysis :
- LogP values indicate moderate lipophilicity, aligning with kinase inhibitor candidates that balance solubility and cell penetration .
Biological Activity
N-[1-(6-Methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Structural Overview
The compound features a unique combination of functional groups, including an indole moiety, an azetidine ring, and a pyrazinamine structure. The methoxy group on the indole enhances solubility and biological activity. The structural formula is represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
1. Antitumor Activity:
Several studies have reported that pyrazine derivatives show significant antitumor effects. For instance, compounds similar to this compound have demonstrated inhibitory activity against various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .
2. Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. It potentially inhibits the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide (NO), which are critical in inflammatory responses.
3. Antimicrobial Activity:
Preliminary findings suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological effects:
| Structural Feature | Biological Effect | Notes |
|---|---|---|
| Indole Moiety | Enhances binding affinity to biological targets | Known for diverse pharmacological activities |
| Azetidine Ring | Improves stability and bioavailability | May influence the mechanism of action |
| Methoxy Group | Increases solubility; potential for enhanced reactivity | Modifies electronic properties |
| Pyrazinamine Core | Exhibits antitumor and antimicrobial activities | Critical for interaction with cellular targets |
Case Studies and Research Findings
Several case studies have focused on the biological evaluation of similar compounds:
-
Antitumor Evaluation:
A study assessed the cytotoxic effects of pyrazine derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant growth inhibition and apoptosis induction . -
Anti-inflammatory Mechanisms:
Research has shown that compounds with similar structures can inhibit LPS-induced inflammation in vitro, suggesting potential therapeutic applications in treating inflammatory diseases. -
Molecular Docking Studies:
Molecular docking studies indicate that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
